One application of 5-Bromothiophene-2-carbaldehyde in scientific research is its use as a precursor in the synthesis of radiolabeled compounds. A study published in the journal "Nuclear Medicine and Biology" describes the use of 5-Bromothiophene-2-carbaldehyde to prepare 5-[18F]fluoro-2-thiophene carboxaldehyde, a potential radiotracer for imaging the dopamine transporter in the brain. [] This radiotracer could be valuable for diagnosing and monitoring Parkinson's disease and other neurological disorders.
5-Bromothiophene-2-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 191.05 g/mol. It features a bromine atom attached to a thiophene ring, which is further substituted with an aldehyde group at the 2-position. This compound is notable for its aromatic properties and is classified as a heterocyclic compound due to the presence of sulfur in the thiophene ring. The structure contributes to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 5-Bromothiophene-2-carbaldehyde exhibits biological activity, particularly as a precursor for biologically active compounds. For instance, derivatives of this compound have been studied for their potential antioxidant and antibacterial properties. Some studies suggest that it may also act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .
The synthesis of 5-Bromothiophene-2-carbaldehyde typically involves several steps:
These methods allow for the efficient production of 5-Bromothiophene-2-carbaldehyde with high yields.
5-Bromothiophene-2-carbaldehyde finds applications in various fields:
Studies have shown that 5-Bromothiophene-2-carbaldehyde interacts with various biological systems. Its derivatives have been tested for activity against different pathogens, demonstrating potential as an antibacterial agent. Additionally, its role in inhibiting specific cytochrome P450 enzymes suggests it may influence drug metabolism, making it relevant in pharmacological studies .
Several compounds share structural similarities with 5-Bromothiophene-2-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromothiophene-2-carboxylic acid | 7311-63-9 | 0.80 |
Methyl 5-bromothiophene-2-carboxylate | 62224-19-5 | 0.73 |
Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 | 0.70 |
5-Methylthiophene-2-carbaldehyde | 13679-70-4 | 0.70 |
4-Bromo-2-thiophenecarboxaldehyde | 18791-75-8 | 0.67 |
5-Bromothiophene-2-carbaldehyde stands out due to its specific bromination pattern and aldehyde functionality, which influence its reactivity and biological activity compared to other thiophene derivatives. Its ability to form various derivatives through nucleophilic substitution and condensation reactions makes it particularly valuable in synthetic chemistry.
Irritant